molecular formula C14H20ClN3O3 B1383576 Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate CAS No. 1330765-91-7

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

Cat. No.: B1383576
CAS No.: 1330765-91-7
M. Wt: 313.78 g/mol
InChI Key: RKRITFFRIDOKMP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate is a synthetic compound with potential pharmacological applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H16ClN3O3
  • Molecular Weight : 299.74 g/mol

This compound contains a tetrahydropyrimidine ring fused with a diazepine structure, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine have shown various biological activities including:

  • Anticonvulsant Activity : Certain derivatives exhibit significant anticonvulsant properties in animal models.
  • Antidepressant Effects : Some studies suggest potential antidepressant activity linked to structural analogs.
  • CNS Activity : Compounds within this class have demonstrated both CNS stimulation and depression effects.

Anticonvulsant Activity

A study involving similar pyrimidine derivatives demonstrated promising anticonvulsant effects. The effective dosage (ED50) for some derivatives was reported to be lower than that of established anticonvulsants like phenobarbital. The mechanism appears to involve modulation of GABAergic and glutamatergic neurotransmission pathways.

CompoundED50 (mg/kg)Reference
Tert-butyl pyrimidine derivative13-21
Phenobarbital22

Antidepressant and Anxiolytic Effects

Research on related compounds has indicated potential antidepressant and anxiolytic properties. For instance, studies indicated that certain substituted benzyl compounds exhibited significant antidepressant and antianxiety activities at doses comparable to known medications.

CompoundED50 (mg/kg)Activity
3,4-Dichlorobenzyl compound17Antidepressant
4-Fluorobenzyl compound50Anxiolytic

The biological activity of Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine may be attributed to its ability to interact with neurotransmitter systems in the brain. The presence of halogen substituents enhances lipophilicity and receptor binding affinity.

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various pyrimidine derivatives in a maximal electroshock seizure model. Results indicated that some compounds exhibited superior efficacy compared to traditional treatments.
  • CNS Effects : Another investigation into the CNS effects of related compounds revealed a dual action where some derivatives produced both stimulant and depressant effects depending on the dosage.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-5-4-6-18-11(9-17)16-10(8-15)7-12(18)19/h7H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRITFFRIDOKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=NC(=CC2=O)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 3
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 6
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

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